molecular formula C17H25BO5 B1272636 Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480438-75-3

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Cat. No. B1272636
CAS RN: 480438-75-3
M. Wt: 320.2 g/mol
InChI Key: JUKMJUAVZLWOOZ-UHFFFAOYSA-N
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Description

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate (TBC) is an organic compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, carbonylation of alcohols, and the synthesis of carboxylic acids and esters. TBC is also used as a catalyst for the synthesis of organic compounds and for the preparation of pharmaceuticals.

Scientific Research Applications

Intermediate in Biologically Active Compounds

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example includes its use in the synthesis of crizotinib, an important cancer medication. The process involves multiple steps starting with tert-butyl-4-hydroxypiperidine-1-carboxylate and confirms the structures through mass spectrometry and NMR spectrum analysis (Kong et al., 2016).

Nanoparticle Formation for Enhanced Brightness Emission

This compound is used in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the formation of nanoparticles with bright fluorescence emission. These nanoparticles can have applications in various fields, including materials science and bioimaging (Fischer et al., 2013).

Crystal Structure and Conformational Analysis

The tert-butyl derivative has been studied for its crystal structure and conformational properties. Using techniques like X-ray diffraction and DFT calculations, researchers have been able to understand the physicochemical properties of compounds containing this molecule (Ye et al., 2021).

Development of Electrochromic Cells

It's also involved in the development of new electrochromic cells. The compound is used in the synthesis of polymers through Suzuki−Miyaura cross-coupling reaction, which are then used in assembling electrochromic cells for various applications (Beaupré et al., 2006).

Synthesis of Organic/Inorganic Semiconductor Hybrid Particles

In semiconductor research, this compound is utilized for Suzuki–Miyaura coupling polymerization, which results in the synthesis of functionalized polyfluorenes. These are subsequently used to create hybrid particles of inorganic nanocrystals with polyfluorene, useful in advanced materials science (de Roo et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. The boronate ester group in this compound allows it to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. This interaction is essential in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source . Additionally, this compound can interact with biomolecules such as nucleophiles, leading to the formation of new chemical bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation . This interaction can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

properties

IUPAC Name

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMJUAVZLWOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378795
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-75-3
Record name 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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